N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide
Description
N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a methoxy group
Properties
IUPAC Name |
N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S2/c1-8(15)10-7-9(16)3-4-11(10)14-21(17,18)13-12(19-2)5-6-20-13/h3-7,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZMUABMNWUEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)O)NS(=O)(=O)C2=C(C=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide typically involves multi-step organic reactions. One common route starts with the acetylation of 4-hydroxyphenyl, followed by the introduction of the methoxythiophene and sulfonamide groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature control, mixing, and purification helps in achieving consistent quality and yield. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (for halogenation) and organometallic compounds (for coupling reactions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The aromatic rings and methoxy group can enhance the compound’s binding affinity to its targets, increasing its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide
- N-(2-acetylphenyl)-3-methoxythiophene-2-sulfonamide
- N-(2-acetyl-4-hydroxyphenyl)-thiophene-2-sulfonamide
Uniqueness
N-(2-acetyl-4-hydroxyphenyl)-3-methoxythiophene-2-sulfonamide is unique due to the specific combination of functional groups it possesses. This combination allows for a diverse range of chemical reactions and potential applications that may not be possible with similar compounds. The presence of both acetyl and methoxy groups, along with the sulfonamide, provides a unique set of properties that can be exploited in various scientific and industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
